2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H21ClFN3O2S and its molecular weight is 505.99. The purity is usually 95%.
BenchChem offers high-quality 2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one' involves the synthesis of the pyrrolo[3,2-d]pyrimidine core followed by the addition of the benzyl and thioether groups.
Starting Materials
2-chloro-4-fluorobenzaldehyde, 2-methoxybenzaldehyde, phenylacetic acid, ethyl acetoacetate, thiourea, sodium ethoxide, sodium hydroxide, acetic anhydride, acetic acid, sodium bicarbonate, methyl iodide, palladium on carbon, triethylamine, N,N-dimethylformamide, chloroacetyl chloride, pyrrole
Reaction
Step 1: Synthesis of 2-chloro-4-fluorobenzylthiourea by reacting 2-chloro-4-fluorobenzaldehyde with thiourea in the presence of sodium ethoxide., Step 2: Synthesis of 2-methoxybenzyl-phenylacetic acid by reacting 2-methoxybenzaldehyde with phenylacetic acid in the presence of acetic anhydride and acetic acid., Step 3: Synthesis of ethyl 2-(2-methoxybenzyl)-3-oxobutanoate by reacting ethyl acetoacetate with the product from step 2 in the presence of sodium ethoxide., Step 4: Synthesis of 2-(2-methoxybenzyl)-3-oxobutanoyl chloride by reacting the product from step 3 with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide., Step 5: Synthesis of 2-(2-methoxybenzyl)-3-oxobutanoyl pyrrole by reacting the product from step 4 with pyrrole in the presence of sodium hydroxide., Step 6: Synthesis of 2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one by reacting the product from step 1 with the product from step 5 in the presence of palladium on carbon and methyl iodide.
properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClFN3O2S/c1-34-23-10-6-5-9-18(23)15-32-26(33)25-24(21(14-30-25)17-7-3-2-4-8-17)31-27(32)35-16-19-11-12-20(29)13-22(19)28/h2-14,30H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDKEFAJEGJEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
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